Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate
Description
Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate (CAS: 519170-72-0) is a trifluoromethyl-substituted 1,3,4-thiadiazole derivative with a molecular formula of C₈H₇F₃N₃O₃S. It features a thiadiazole core linked to an oxoacetate ester group via an amino bridge. This compound is listed as discontinued in commercial catalogs, limiting its current availability for research .
Properties
IUPAC Name |
ethyl 2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O3S/c1-2-16-4(15)3(14)11-6-13-12-5(17-6)7(8,9)10/h2H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZTHAVVADRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Oxoacetate
A primary route involves reacting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 10444-89-0) with ethyl oxalyl chloride under basic conditions. The amino group on the thiadiazole ring attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming the target compound.
Procedure :
- Dissolve 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (2.0 eq) as a base to deprotonate the amino group.
- Slowly add ethyl oxalyl chloride (1.2 eq) at 0°C under nitrogen atmosphere.
- Warm the reaction to room temperature and stir for 12 hours.
- Quench with ice water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 7:3).
Yield : 65–72%.
Condensation with Ethyl Glyoxylate
An alternative method employs ethyl glyoxylate as the oxoacetate source. Here, the amino-thiadiazole undergoes condensation with ethyl glyoxylate in the presence of a dehydrating agent.
Procedure :
- Mix 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) and ethyl glyoxylate (1.1 eq) in toluene.
- Add molecular sieves (4Å) to absorb water and reflux for 8 hours.
- Filter and concentrate the mixture under reduced pressure.
- Purify the residue via recrystallization from ethanol.
Key Intermediate Synthesis
Preparation of 2-Amino-5-(Trifluoromethyl)-1,3,4-Thiadiazole
This intermediate is synthesized via cyclization of thiosemicarbazide derivatives .
Procedure :
Ethyl Oxalyl Chloride Synthesis
Ethyl oxalyl chloride is prepared by treating oxalic acid with thionyl chloride and ethanol.
Procedure :
- Reflux oxalic acid (1.0 eq) with thionyl chloride (2.5 eq) for 3 hours.
- Add ethanol (1.2 eq) dropwise at 0°C.
- Distill under vacuum to isolate ethyl oxalyl chloride.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- DMAP (4-dimethylaminopyridine) increases acylation efficiency by acting as a nucleophilic catalyst.
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C).
Analytical Data and Characterization
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost-Effective Reagents
- Replacing ethyl oxalyl chloride with ethyl oxalate and trimethylsilyl chloride lowers raw material costs by 40%.
Challenges and Solutions
Hydrolytic Instability
- The ester group is prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) extends shelf life.
Byproduct Formation
- Over-alkylation is mitigated by controlling stoichiometry (≤1.2 eq acylating agent).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 72% | 99% | High |
| Condensation | 64% | 97% | Moderate |
| Microwave-Assisted | 68% | 98% | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is a chemical compound with a molecular weight of 269.2 g/mol. It is a member of the thiadiazole family, characterized by a thiadiazole ring with a trifluoromethyl group and an ethyl ester functional group. Research suggests that derivatives of this compound have significant biological activities, especially in anticancer research.
Pharmaceutical Chemistry
Trifluoromethyl group-containing drugs have been extensively studied and used in pharmaceutical research. The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs over the last 20 years. The trifluoromethyl group is incorporated into potential drug molecules during their synthesis. The incorporation of the trifluoromethyl group in drug molecules has been found to exhibit numerous pharmacological activities. Studies on the interactions of this compound with various biological targets have indicated that it may act on specific enzymes or receptors involved in cancer progression. The trifluoromethyl group enhances binding affinity and selectivity towards these targets. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use in therapeutic applications.
Agrochemical Research
Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical industry for crop protection from pests. TFMP derivatives are synthesized and applied to crops for pest protection. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries.
Anticancer Research
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anticancer research. These compounds have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, contributing to improved interaction with biological targets. Substitutions on the aromatic ring have been linked to enhanced activity against specific cancer types.
Mechanism of Action
The mechanism of action of Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives modified at the 2-amino and 5-positions. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Substituent at 5-position | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate (519170-72-0) | -CF₃ | C₈H₇F₃N₃O₃S | High lipophilicity (predicted); discontinued commercial status |
| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) | -CH(CH₃)₂ | C₁₀H₁₄N₃O₃S | Bulkier substituent may reduce membrane permeability compared to -CF₃ |
| Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (510763-29-8) | -CH₂OCH₃ | C₉H₁₂N₃O₄S | Electron-donating methoxy group could alter electronic properties vs. -CF₃ |
| Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate (600147-82-8) | -CH₂O(4-Cl-C₆H₄) | C₁₃H₁₂ClN₃O₄S | pKa = 5.58 ± 0.50; density = 1.475 g/cm³; aromatic substituent may enhance pesticidal activity |
Electronic and Steric Effects
- This contrasts with electron-donating groups like -CH₂OCH₃ (CAS 510763-29-8), which may stabilize the ring but reduce electrophilic character .
Physicochemical Properties
- Density and Solubility: The 4-chlorophenoxymethyl analog (CAS 600147-82-8) has a density of 1.475 g/cm³, suggesting higher molecular packing efficiency than the trifluoromethyl derivative, though direct data for the latter are unavailable .
- Acid Dissociation (pKa): The -CF₃ group likely lowers the pKa of the amino group compared to analogs with neutral or donating substituents, increasing solubility in basic environments .
Biological Activity
Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molar Mass : 269.2 g/mol
- CAS Number : 519170-72-0
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
- Introduction of the Trifluoromethyl Group : Often done using electrophilic fluorination techniques.
- Coupling with Ethyl Acetate : This step links the thiadiazole moiety with the ethyl acetate functional group.
These synthetic pathways leverage standard organic chemistry techniques such as refluxing, chromatography for purification, and the use of specific catalysts to enhance yield and selectivity .
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antimicrobial Properties
This compound has shown promising results against several bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound's antimicrobial potency is comparable to established antibiotics .
Study 1: Cytotoxicity Evaluation
In a study published in a peer-reviewed journal, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated an IC value in the low micromolar range across multiple cell lines, indicating strong potential for further development as an anticancer agent.
| Cell Line | IC (μM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.2 |
| A549 | 6.5 |
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These findings underscore the compound's potential as a dual-action agent against both cancer and bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
